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Pyridone 6 Kinase Selectivity Profile

Kinase Target ICso / Inhibition Constant Experimental Context Citation
JAK2 1nM In vitro kinase assay [1]
TYK2 1nM In vitro kinase assay [1]
JAK3 5nM In vitro kinase assay [1]
JAK1 15 nM In vitro kinase assay (Murine) [1]
CDK2 3.3 uM In vitro kinase assay [1]
cAMP-dependent kinase 7.1uM In vitro kinase assay [1]
Mek 160 nM In vitro kinase assay [1]
IkB Kinase 2 300 nM In vitro kinase assay [1]
p38 11 pM In vitro kinase assay [1]
KDR 1.4 uM In vitro kinase assay [1]
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Kinase Target ICso0 | Inhibition Constant Experimental Context Citation
PDGFR 1.49 uyM In vitro kinase assay [1]
FGFR2 940 nM In vitro kinase assay [1]

Key Experimental Methodologies

The data on kinase inhibitor selectivity is typically generated through standardized biochemical and cellular

assays:

¢ In Vitro Kinase Assays: These experiments measure a compound's ability to inhibit the activity of
purified kinase enzymes. The ICso value represents the concentration of the inhibitor required to
reduce enzyme activity by half. The data in the table above is primarily derived from such assays,
which form the basis for establishing potency and initial selectivity [1].

e Cellular Proliferation/Efficacy Assays: These assess the functional biological impact of the
inhibitor. For instance, Pyridone 6 inhibited IL-2 driven proliferation of CTLL cells with an ICso of 0.1
MM and IL-4 driven proliferation with an 1Cso of 0.052 uM [1]. This demonstrates its ability to block
JAK-dependent signaling in a cellular context.

e Chemical Proteomics (Kinobeads): This more advanced technique profiles inhibitor interactions
across a large part of the native kinome in a cellular context. Cell lysates are incubated with the
inhibitor, which competes with immobilized, non-selective kinase inhibitors (Kinobeads) for binding to
endogenous kinases. The reduction in kinase binding to the beads is quantified via mass
spectrometry to determine apparent binding affinities (Kd app) for hundreds of kinases simultaneously
[2]. This method provides a systems-wide view of selectivity under more physiologically relevant
conditions.

Comparative Selectivity & Mechanisms

The following diagram illustrates the core experimental workflow for the Kinobeads profiling method, a key

technique for assessing kinase inhibitor selectivity.
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Experimental Workflow for Kinobeads-Based Selectivity Profiling [2]

¢ High Selectivity for JAK Family: The data consistently shows that Pyridone 6 is a pan-JAK
inhibitor with low nanomolar potency (ICso from 1-15 nM) against JAK1, JAK2, JAK3, and TYK2 [3]
[1] [4]. Its affinities for many other kinases are significantly weaker, often in the micromolar range,
establishing a strong selectivity window [1].

e Advantage Over Earlier Inhibitors: Compared to earlier JAK inhibitors like AG490, Pyridone 6 is
reported to be more sensitive and specific. It potently inhibits JAK-STAT3 activity without activating
unintended pathways like ERK, which can occur with AG490 [4].

¢ Relevance of the Pyridone Scaffold: The pyridone chemical structure is a privileged motif in kinase
inhibitor design. It can act as a bioisostere for adenine, effectively binding to the hinge region of the
kinase ATP-binding site, which contributes to its potency and selectivity profile [5].
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Key Considerations for Researchers

When interpreting this data for your research, please consider:

e Assay Context is Crucial: Selectivity data from purified enzyme assays (ICso) may not fully translate
to cellular or in vivo environments due to factors like cell permeability, ATP concentration, and protein
binding.

¢ Explore Broader Profiling Data: For the most comprehensive picture, consult large-scale profiling
studies. The "Kinase Inhibitor Set" characterized using Kinobeads is a valuable resource, with data
available in ProteomicsDB for deeper analysis [2].

¢ Functional Validation: Biochemical binding is essential, but functional cellular assays are necessary
to confirm the biological consequences of kinase inhibition in your specific experimental model.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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